Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate
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Overview
Description
Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate is an organic compound with the molecular formula C13H22O3. It is a derivative of octenoic acid and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate typically involves the esterification of 5,5-dimethyl-3-oxooct-7-enoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as ion-exchange resins to facilitate the esterification reaction. The product is then purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 5,5-dimethyl-3-oxooct-7-enoic acid.
Reduction: Propan-2-yl 5,5-dimethyl-3-hydroxyoct-7-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dimethyl-3-oxooct-7-enoate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Methyl 5,5-dimethyl-3-oxooct-7-enoate: Similar structure but with a methyl ester group.
Uniqueness
Propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate is unique due to its isopropyl ester group, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts
Properties
CAS No. |
835597-68-7 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
propan-2-yl 5,5-dimethyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C13H22O3/c1-6-7-13(4,5)9-11(14)8-12(15)16-10(2)3/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
CWPKXTGDMLQDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CC(C)(C)CC=C |
Origin of Product |
United States |
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